

Technical Guide: (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS 55121-99-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B1267946

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone, with CAS number 55121-99-8, is a chemical compound that primarily serves as a versatile building block in synthetic organic chemistry. Its structure, featuring a primary aromatic amine, a tertiary amine within a piperazine ring, and a ketone linker, makes it a valuable intermediate in the preparation of more complex molecules, particularly in the pharmaceutical and materials science sectors. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and a discussion of its potential, though largely undocumented, biological significance based on the activities of structurally related compounds.

Physicochemical Properties

The fundamental physicochemical properties of **(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone** are summarized in the table below. These data are essential for its handling, characterization, and use in synthetic protocols.

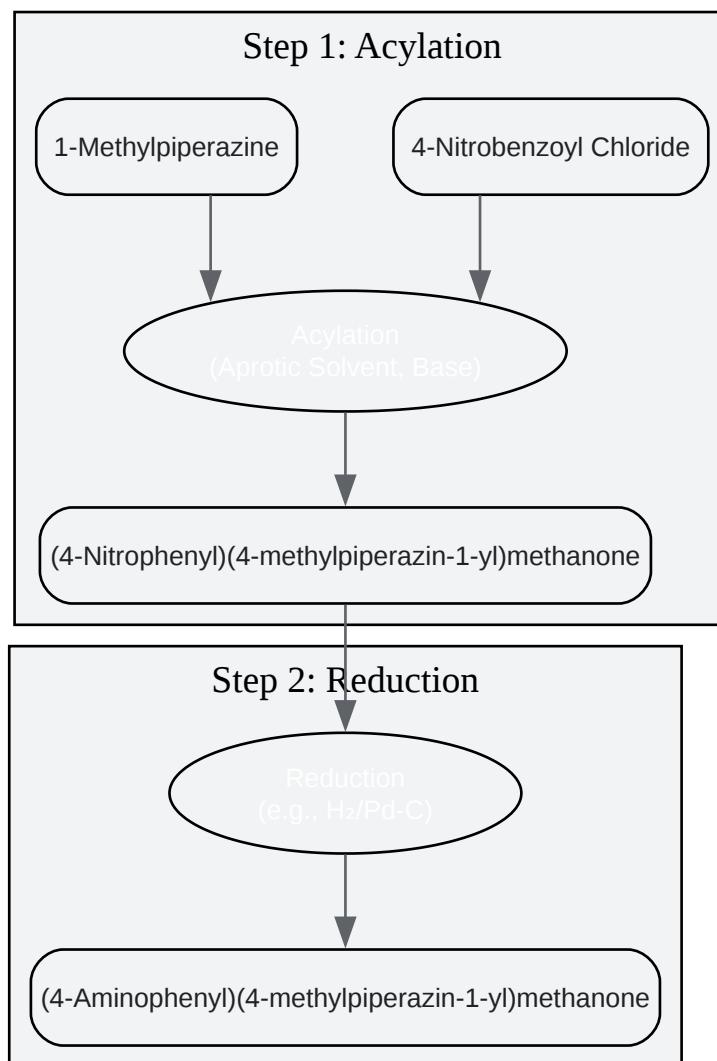
Property	Value	Reference
CAS Number	55121-99-8	[1] [2]
Molecular Formula	C ₁₂ H ₁₇ N ₃ O	[1]
Molecular Weight	219.28 g/mol	[1]
Synonyms	1-(4-Aminobenzoyl)-4-methylpiperazine, 4-[(4-Methyl-1-piperazinyl)carbonyl]aniline	N/A
Appearance	Solid (form may vary)	N/A
Melting Point	140 °C	N/A
Purity	Typically >95% (commercially available)	N/A

Synthesis

While specific, detailed experimental protocols for the synthesis of **(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone** are not extensively published in peer-reviewed literature, a plausible and common synthetic route involves the reduction of its nitro precursor, (4-nitrophenyl)(4-methylpiperazin-1-yl)methanone. This two-step process generally involves an initial acylation followed by a reduction.

Experimental Protocol: Synthesis of **(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone**

Step 1: Synthesis of (4-Nitrophenyl)(4-methylpiperazin-1-yl)methanone


- Reaction Setup: To a solution of 1-methylpiperazine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add an equimolar amount of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
- Acylation: Cool the reaction mixture in an ice bath (0 °C). Add a solution of 4-nitrobenzoyl chloride in the same solvent dropwise to the cooled mixture with vigorous stirring.

- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (4-nitrophenyl)(4-methylpiperazin-1-yl)methanone.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Step 2: Synthesis of **(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone**

- Reaction Setup: Dissolve the purified (4-nitrophenyl)(4-methylpiperazin-1-yl)methanone in a suitable solvent such as ethanol, methanol, or ethyl acetate.
- Reduction: Add a reducing agent. Common methods include:
 - Catalytic Hydrogenation: Use a catalyst such as palladium on carbon (Pd/C) and subject the mixture to a hydrogen atmosphere.
 - Chemical Reduction: Use a metal-acid combination such as tin(II) chloride in hydrochloric acid, or iron powder in acetic acid.
- Reaction Monitoring: Monitor the reduction by TLC until the starting material is consumed.
- Work-up:
 - For catalytic hydrogenation, filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
 - For chemical reduction, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide) and extract the product with an organic solvent.
- Purification: Purify the crude **(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone** by column chromatography or recrystallization to obtain the final product.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

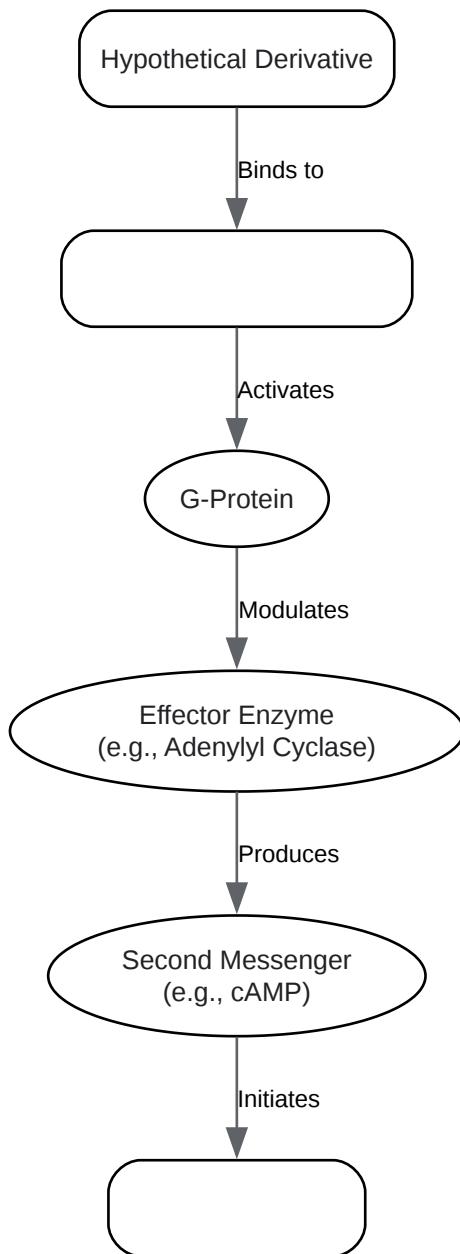
Plausible two-step synthesis of the target compound.

Biological Activity and Potential Applications (Hypothetical)

There is a significant lack of publicly available data on the specific biological activities of **(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone**. However, the structural motifs present in the molecule, namely the aminophenyl and methylpiperazine moieties, are common in a wide range of biologically active compounds. This allows for a hypothetical discussion of its potential pharmacological relevance.

The piperazine ring is a well-known scaffold in medicinal chemistry, often found in drugs targeting the central nervous system (CNS). Derivatives of phenylpiperazine are known to interact with various receptors, including serotonergic, dopaminergic, and adrenergic receptors. The 4-methylpiperazine group, in particular, is present in several marketed drugs.

The aminophenyl group can serve as a key pharmacophoric element or as a synthetic handle for further derivatization to introduce other functionalities that may interact with biological targets.


Given these structural features, it is plausible that **(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone** could serve as a precursor for compounds with activities such as:

- Antipsychotic agents: Many atypical antipsychotics feature a piperazine moiety.
- Antidepressants: Some antidepressants act on serotonin and norepinephrine transporters, and piperazine-containing molecules have been explored for this purpose.
- Anticancer agents: The piperazine ring is a component of some kinase inhibitors and other anticancer drugs.
- Antihistamines: Certain H1 receptor antagonists contain a piperazine core.

It is crucial to emphasize that these are speculative applications based on structural analogy, and dedicated biological screening would be required to ascertain any actual activity of this compound.

Hypothetical Signaling Pathway Involvement

Based on the prevalence of piperazine-containing compounds as CNS agents, a hypothetical involvement in neurotransmitter signaling can be postulated. For instance, a derivative of this compound could potentially act as an antagonist or agonist at a G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor.

[Click to download full resolution via product page](#)

Hypothetical GPCR signaling cascade.

Safety and Handling

Detailed toxicological data for **(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone** are not readily available. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work

should be conducted in a well-ventilated area or a fume hood. For specific handling and disposal procedures, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone is a chemical intermediate with potential for use in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical industry. While its own biological activity is not well-documented, its structural components are present in numerous bioactive compounds, suggesting that its derivatives could be of interest for drug discovery programs. Further research is needed to elucidate any intrinsic pharmacological properties of this compound. This guide provides a foundational understanding of its properties and synthesis to support its application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (4-aminophenyl)(4-methylpiperazin-1-yl)methanone, 55121-99-8 | BroadPharm [broadpharm.com]
- To cite this document: BenchChem. [Technical Guide: (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone (CAS 55121-99-8)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1267946#4-aminophenyl-4-methylpiperazin-1-yl-methanone-cas-number-55121-99-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com